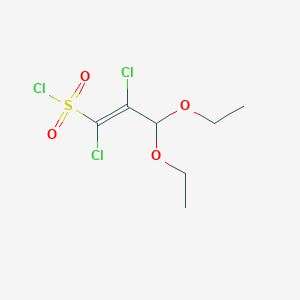

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

(E)-1,2-dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3O4S/c1-3-13-7(14-4-2)5(8)6(9)15(10,11)12/h7H,3-4H2,1-2H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLDIDPPXSGUAZ-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=C(S(=O)(=O)Cl)Cl)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C(=C(/S(=O)(=O)Cl)\Cl)/Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 1,2-dichloropropene with diethyl oxalate under basic conditions to form the intermediate 1,2-dichloro-3,3-diethoxyprop-1-ene. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonic acid or further oxidized to sulfonyl fluoride.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

Substitution Products: Depending on the nucleophile, products such as sulfonamides or sulfonate esters can be formed.

Oxidation Products: Sulfonyl fluoride or sulfonic acid derivatives.

Addition Products: Various adducts depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine

Research into the biological activity of derivatives of this compound has shown potential in developing new therapeutic agents. Its sulfonyl chloride group can be used to modify biomolecules, potentially leading to new drugs with unique mechanisms of action.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride exerts its effects is largely dependent on the functional groups present. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and selected analogs from the evidence:

Key Observations :

- Functional Groups : The sulfonyl chloride group in the target compound distinguishes it from simpler dichloropropenes and cyclopropenes, enabling nucleophilic substitution reactions (e.g., with amines or alcohols) that are absent in analogs like 1,2-dichloropropene .

- Stereochemistry : The (E)-configuration of the alkene in the target compound contrasts with the rigid cyclopropene ring in 1,2-dichloro-3,3-difluorocyclopropene, which imposes geometric constraints on reactivity .

- Halogen Reactivity : Unlike the fluorinated cyclopropene derivatives in , where halogen exchange occurs at both allylic and vinylic positions, the dichloro groups in the target compound are likely less prone to similar exchange due to the electron-withdrawing sulfonyl chloride group stabilizing the C–Cl bonds .

Reactivity and Stability

- Electrophilic Character : The sulfonyl chloride moiety enhances electrophilicity compared to 1,2-dichloropropene, which lacks such a strong electron-withdrawing group. This makes the target compound more reactive in substitution reactions .

- This contrasts with the tricyclic compound in , where van der Waals interactions dominate crystal packing .

- Environmental Persistence : The STORET codes for 1,2-dichloropropene (e.g., 77161, 82610) suggest environmental monitoring parameters for chlorinated alkenes, implying that the target compound’s higher molecular weight and polar groups may reduce volatility but increase persistence in aqueous systems .

Research Findings and Implications

- Halogen Exchange Limitations : Unlike fluorinated cyclopropenes, the target compound’s sulfonyl chloride group likely diverts reactivity toward substitution rather than halogen exchange, as seen in .

- Stereochemical Influence : The (E)-configuration may dictate regioselectivity in addition reactions, analogous to the tricyclic compound’s conformation-dependent stability in .

- Environmental Impact : The STORET codes for 1,2-dichloropropene (e.g., 34561–34565) suggest regulatory scrutiny for chlorinated alkenes, implying similar monitoring may apply to the target compound despite its structural complexity .

Biological Activity

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClOS

- Molecular Weight : 273.14 g/mol

This compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with various nucleophiles.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of the Starting Material : The synthesis begins with the formation of 3,3-diethoxyprop-1-ene through the reaction of diethyl malonate with an appropriate chlorinating agent.

- Chlorination : The introduction of chlorine atoms at the 1 and 2 positions is achieved through electrophilic chlorination using reagents such as phosphorus pentachloride (PCl) or thionyl chloride (SOCl).

- Formation of Sulfonyl Chloride : Finally, the sulfonyl chloride group is introduced through the reaction with chlorosulfonic acid.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing sulfonyl chloride groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.

2. Insecticidal Properties

This compound has been evaluated for its effectiveness as an insecticide. It acts by targeting specific enzymatic pathways in insects, leading to paralysis and death.

| Compound | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Various insect species | Inhibition of neurotransmitter release | |

| Related sulfonamides | Bacteria | Disruption of cell wall synthesis |

3. Potential in Cancer Therapy

Emerging evidence suggests that sulfonyl chlorides may possess anticancer properties by inhibiting specific kinases involved in tumor growth. Preliminary studies indicate that (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene may inhibit pathways related to cell proliferation.

Case Study 1: Insecticidal Efficacy

A field study assessed the efficacy of (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene against common agricultural pests. The results indicated a significant reduction in pest populations within two weeks of application.

Case Study 2: Antimicrobial Testing

A laboratory study tested various concentrations of (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.